amine](/img/structure/B13460408.png)
[1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: is an organic compound that features a unique structure combining an isoindoline ring with a propan-2-yl group and a methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide using hydrazine or other reducing agents.
Alkylation: The isoindoline ring is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, under basic conditions to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the isoindoline ring or the propan-2-yl group using reducing agents like lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methylamine, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Oxidized derivatives of the isoindoline ring.
Reduction: Reduced forms of the isoindoline ring or propan-2-yl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can interact with various biological targets, leading to therapeutic effects.
Biochemistry: It can be used as a probe to study enzyme mechanisms and other biochemical processes.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Production: It can be utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The isoindoline ring and the methylamine group can form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with an ethylamine group instead of a methylamine group.
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with a propylamine group instead of a methylamine group.
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with a butylamine group instead of a methylamine group.
Uniqueness: The uniqueness of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methylamine group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(1,3-dihydroisoindol-2-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H18N2/c1-10(13-2)7-14-8-11-5-3-4-6-12(11)9-14/h3-6,10,13H,7-9H2,1-2H3 |
Clé InChI |
QWLKJXAEOALLHX-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CC2=CC=CC=C2C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


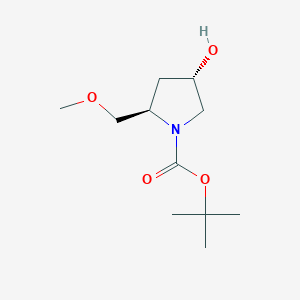
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
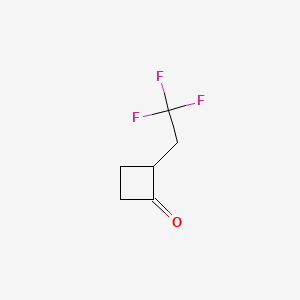
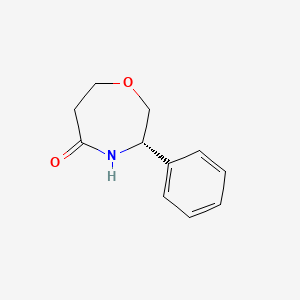

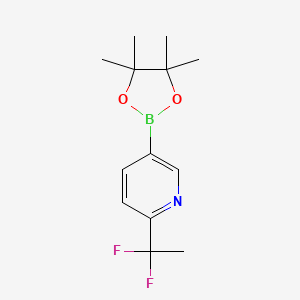

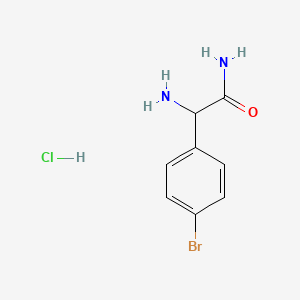
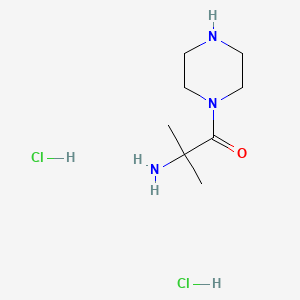
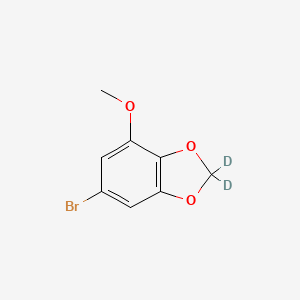

![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
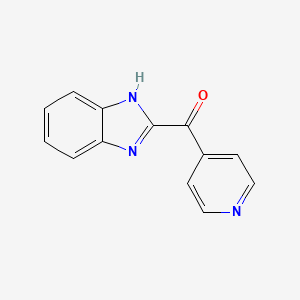
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
